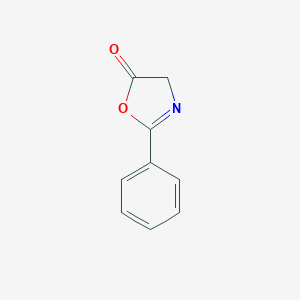
2-Phenyloxazol-5(4H)-one
Cat. No. B073952
Key on ui cas rn:
1199-01-5
M. Wt: 161.16 g/mol
InChI Key: QKCKCXFWENOGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05646291
Procedure details


657 gm (3.66 mol) of hippuric acid and 2,618 gm of acetic anhydride were charged into a 5 1 glass reaction vessel, and heated at 80° C. for 15 minutes. When the reaction liquid became transparent, the reaction vessel was placed into a water bath to lower the internal temperature to 30° C., followed by cooling to 0° C. on a dry ice-methanol bath.


Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:13])(=[O:12])[CH2:2][NH:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.C(OC(=O)C)(=O)C>>[C:6]1([C:4]2[O:13][C:1](=[O:12])[CH2:2][N:3]=2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
657 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CNC(=O)C1=CC=CC=C1)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
When the reaction liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction vessel was placed into a water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to 30° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling to 0° C. on a dry ice-methanol bath
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C=1OC(CN1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
